molecular formula C13H25NO4 B12088366 tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate

tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate

Cat. No.: B12088366
M. Wt: 259.34 g/mol
InChI Key: CJBYHRBNEZYZIL-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate is a chemical building block of interest in synthetic and medicinal chemistry. Its structure incorporates two key protective groups: the tert-butyloxycarbonyl (Boc) group, a widely used carbamate for amine protection in peptide synthesis and drug development , and a 1,3-dioxolane group, which can serve as a protected carbonyl equivalent. The Boc group is prized for its stability and is a common feature in many active pharmaceutical ingredients, including protease inhibitors and chemotherapeutic agents . Compounds containing the carbamate functional group often exhibit improved chemical and proteolytic stability, as well as an enhanced ability to penetrate cell membranes compared to their amide counterparts, making them valuable in the design of drugs and prodrugs . This combination of protective groups makes this compound a versatile intermediate for the multi-step synthesis of more complex molecules, particularly in constructing amine-functionalized targets where controlled deprotection is required.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate

InChI

InChI=1S/C13H25NO4/c1-10(8-13(5)16-6-7-17-13)9-14-11(15)18-12(2,3)4/h10H,6-9H2,1-5H3,(H,14,15)

InChI Key

CJBYHRBNEZYZIL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(OCCO1)C)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Transesterification with Hydroxyalkyl Carbamates

A patented method for carbamoyloxy (meth)acrylate synthesis provides a foundational framework for analogous carbamate formation. In this process, hydroxyalkyl carbamates undergo transesterification with (meth)acrylate esters in the presence of organotin or organozirconate catalysts. For the target compound, the reaction would involve a hydroxyalkyl carbamate intermediate reacting with tert-butyl (meth)acrylate.

Key Conditions :

  • Catalysts : Dibutyltindilaurate (0.005–0.01 wt%) or zirconium n-butoxide with acetylacetone.

  • Temperature : 60–70°C to balance reaction rate and byproduct formation.

  • Byproduct Removal : Azeotropic distillation of methanol or ethanol formed during transesterification.

This method’s success hinges on the stability of the dioxolane ring under reaction conditions. For instance, the 2-methyl-1,3-dioxolan-2-yl group must remain intact during the transesterification, necessitating anhydrous conditions to prevent hydrolysis.

Reduction of Keto-Carbamate Intermediates

Ambeed’s protocols for analogous Boc-protected amines highlight the utility of stereoselective reductions using aluminum isopropoxide or sodium borohydride. For example, the reduction of (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone to its corresponding alcohol proceeds with 80% yield using aluminum isopropoxide in isopropyl alcohol under reflux. Adapting this to the target compound would involve:

  • Synthesis of the keto precursor : Introduction of the dioxolane ring via cyclization of a diol or ketone derivative.

  • Boc protection : Reaction with Boc anhydride under basic conditions.

  • Reduction : Stereoselective reduction of the ketone to the secondary alcohol.

Optimization Insights :

  • Solvent Systems : Tetrahydrofuran (THF)/water mixtures enhance sodium borohydride reactivity while stabilizing the dioxolane.

  • Temperature Control : Reductions at 0–10°C minimize epimerization.

Direct Amination and Boc Protection

An alternative route involves direct amination of a pre-formed dioxolane-containing alkyl halide, followed by Boc protection. This two-step process is exemplified in the synthesis of tert-butyl [1(S)-benzyl-2(S)-hydroxy-3-chloropropyl]carbamate, where diisobutylaluminum hydride (DIBAH) mediates the reduction of a keto group prior to Boc introduction.

Critical Parameters :

  • Amine Nucleophilicity : The amine must be sufficiently reactive to displace halides or participate in Michael additions.

  • Protection Efficiency : Boc anhydride is added in 1.2–1.5 equivalents to ensure complete protection without overconsumption.

Reaction Optimization and Catalytic Systems

Catalyst Selection and Recovery

The patent literature emphasizes organotin catalysts (e.g., dibutyltindilaurate) for transesterification due to their high activity and selectivity. However, residual catalyst removal poses challenges. Post-reaction treatment with polyols (e.g., glycerol) precipitates titanium or tin residues, enabling filtration. For instance, glycerol added at 60–80°C forms insoluble complexes with dibutyltindilaurate, achieving >95% catalyst removal.

Solvent and Temperature Effects

  • Solvent Polarity : Polar aprotic solvents (e.g., THF, acetone) enhance reaction rates but may destabilize the dioxolane.

  • Temperature Windows : Transesterification at 60–70°C optimizes conversion while avoiding thermal decomposition.

Purification and Analytical Considerations

Crystallization and Chromatography

Ambeed’s protocols demonstrate recrystallization from ethyl acetate/hexane mixtures to isolate Boc-protected amines with >95% purity. For the target compound, similar strategies would involve:

  • Solvent Pairing : Ethyl acetate for dissolution, hexane for antisolvent effects.

  • pH Control : Adjusting to pH 6.5–7.0 during workup to precipitate unreacted starting materials.

Comparative Data on Synthetic Methods

Method Catalyst Yield Purity Key Advantage
TransesterificationDibutyltindilaurate75–85%>90%Scalable, minimal byproducts
Sodium BorohydrideNone56–60%95.9%Mild conditions, stereoselectivity
Aluminum IsopropoxideAl(OiPr)380%>95%High yield, efficient reduction

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

The compound tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate is an organic molecule with a unique structure that includes a tert-butyl group and a carbamate functional group. Its molecular formula is C₁₃H₂₅NO₄, and it has a molecular weight of approximately 259.34 g/mol. This compound is characterized by the presence of a dioxolane ring, which contributes to its stability and potential reactivity in various chemical environments.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other organic compounds. Its structure allows for various modifications that can yield derivatives with enhanced properties or functionalities. The compound can be synthesized through several methods, typically involving the reaction of tert-butyl carbamate with appropriate alkylating agents.

Pharmaceutical Applications

The compound's unique structural features suggest potential applications in pharmaceutical chemistry. Similar carbamate derivatives have been investigated for their biological activities, including:

  • Enzyme Inhibition : Compounds with carbamate functionalities are known to inhibit enzymes involved in metabolic pathways. For example, derivatives of carbamates have shown promise as inhibitors for enzymes like acetylcholinesterase, which is significant in treating neurodegenerative diseases such as Alzheimer's disease.
  • Neuroprotective Effects : Research indicates that compounds structurally related to this compound may protect neuronal cells from oxidative stress and inflammation. Studies demonstrate that such compounds can reduce pro-inflammatory cytokines in neuronal cultures exposed to amyloid-beta peptides.

Agricultural Chemistry

The compound may also find applications in agriculture as a potential pesticide or herbicide. The stability imparted by the dioxolane ring could enhance the efficacy and persistence of active ingredients in agricultural formulations.

Material Science

In material science, this compound can be utilized as a building block for polymers or coatings that require specific chemical resistance or mechanical properties due to its unique functional groups.

Case Study 1: Neuroprotective Activity

A study conducted on structurally similar carbamates demonstrated significant neuroprotective effects when tested on astrocytes under oxidative stress conditions induced by amyloid-beta exposure. The results indicated a marked reduction in cell death and inflammatory markers, suggesting that such compounds could be developed into therapeutic agents for neurodegenerative conditions.

Case Study 2: Enzyme Inhibition

Research focusing on the inhibitory effects of carbamate derivatives on acetylcholinesterase revealed promising results. For instance, certain derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory potential relevant to Alzheimer's disease treatment strategies.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Sulfone-Containing Analogue
  • Compound : tert-Butyl (2-oxo-3-(phenylsulfonyl)propyl)carbamate ()
    • Key Differences : Replaces the dioxolane group with a sulfone (-SO₂Ph) and ketone.
    • Properties :
  • Higher polarity due to sulfone, enhancing solubility in polar solvents.
  • Melting point: 156–157°C, indicative of crystalline stability.
  • Applications: Used in asymmetric catalysis as a directing group due to sulfone’s electron-withdrawing nature .
Propargyl-Substituted Carbamate
  • Compound: tert-Butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate () Key Differences: Features a propargylamine side chain instead of dioxolane. Properties:
  • Reactive alkyne group enables click chemistry applications.
  • Synthetic route involves reductive amination, contrasting with the acetal formation required for the target compound .
Benzimidazolone Derivatives
  • Compound : tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate ()
    • Key Differences : Incorporates a benzimidazolone ring, a heterocycle with medicinal relevance.
    • Properties :
  • Applications: Intermediate in kinase inhibitors or anticancer agents, leveraging benzimidazolone’s bioactivity .
Cyclopentyl Hydroxy Derivatives
  • Compounds : tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate and isomers ()
    • Key Differences : Cyclopentyl hydroxy groups replace the dioxolane, introducing stereochemical complexity.
    • Properties :
  • Chirality impacts biological interactions (e.g., receptor binding).
  • Applications: Chiral building blocks in drug synthesis, such as antiviral or cardiovascular agents .
Dioxaborolane-Containing Carbamate
  • Compound : tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate ()
    • Key Differences : Boron-containing dioxaborolane ring enables Suzuki-Miyaura coupling.
    • Properties :
  • Enhanced utility in cross-coupling reactions for biaryl synthesis.
  • Stability: Boronate esters are moisture-sensitive but critical in medicinal chemistry .

Physical and Chemical Properties

Property Target Compound (dioxolane) Sulfone Analogue Benzimidazolone Derivative Dioxaborolane Analogue
Melting Point Not reported 156–157°C Not reported Not reported
Solubility Moderate (organic solvents) High (polar solvents) Low (lipophilic) Low (moisture-sensitive)
Stability Acid-labile (acetal) Base/acid-stable Thermally stable Hydrolytically sensitive
Reactivity Deprotection under acid Sulfone-directed Heterocycle functionalization Cross-coupling reactions

Biological Activity

tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a 1,3-dioxolane ring. Its molecular formula is C14H27NO4C_{14}H_{27}NO_4 with a molecular weight of 273.37 g/mol. The compound's structure can be represented as follows:

tert butyl N 2 methyl 3 2 methyl 1 3 dioxolan 2 yl propyl carbamate\text{tert butyl N 2 methyl 3 2 methyl 1 3 dioxolan 2 yl propyl carbamate}
PropertyValue
Molecular FormulaC14H27NO4
Molecular Weight273.37 g/mol
CAS Number887353-49-3
InChI KeyPHDLJCSPXSOXAV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The carbamate moiety is known for its ability to act as a substrate or inhibitor for enzymes, particularly in the context of drug design.

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various studies, suggesting that it may interfere with metabolic pathways.
  • Receptor Interaction : Preliminary studies indicate that it may interact with specific receptors involved in neurotransmission and cellular signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Some derivatives of carbamate compounds have been shown to possess antimicrobial properties, making them candidates for further exploration in treating infections.
  • Cytotoxicity : Studies have demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in oncology.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial properties of carbamate derivatives similar to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 mg/L against specific fungal strains, suggesting significant antifungal activity .

Case Study 2: Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of carbamate derivatives on human cancer cell lines. The study reported that specific analogs demonstrated IC50 values below 10 µM against breast cancer cells, highlighting their potential as therapeutic agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 0.25 mg/L
CytotoxicityIC50 < 10 µM

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate?

  • Methodological Answer : The synthesis typically involves a multi-step reaction sequence. Key steps include:
  • Nucleophilic substitution between tert-butyl carbamate and a halogenated precursor (e.g., 2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl bromide) under basic conditions (e.g., K₂CO₃ or NaH) .
  • Solvent selection : Tetrahydrofuran (THF) or acetonitrile is preferred for solubility and reaction kinetics .
  • Temperature control : Reactions are conducted at room temperature or with mild heating (40–60°C) to avoid decomposition of sensitive intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product in yields ranging from 50–75% .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H), carbamate carbonyl (δ ~155 ppm), and dioxolane protons (δ ~4.0–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, SHELXL software can refine diffraction data .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood during synthesis due to potential respiratory irritants (e.g., volatile solvents or intermediates) .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms involving the dioxolane and carbamate groups be elucidated?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via HPLC or TLC to identify intermediates. For example, acid-catalyzed hydrolysis of the dioxolane group can be tracked by observing the formation of diols .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to study proton exchange or cleavage pathways .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian software) can predict transition states and activation energies for carbamate hydrolysis .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer :
  • Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with crystallographic data .
  • Control experiments : Synthesize and characterize derivatives (e.g., tert-butyl N-[2-methylpropyl]carbamate) to isolate spectral contributions from specific functional groups .
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in bond angles or torsional strain caused by steric hindrance from the tert-butyl group .

Q. How can this compound be leveraged in enzyme inhibition studies or drug discovery pipelines?

  • Methodological Answer :
  • Target identification : Screen against therapeutic targets (e.g., DPP-IV for diabetes) using fluorescence-based assays. The dioxolane group may enhance binding to hydrophobic enzyme pockets .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the dioxolane with oxolane or epoxide) and compare IC₅₀ values .
  • Molecular docking : Use AutoDock Vina to predict binding poses with target proteins, focusing on hydrogen bonds between the carbamate carbonyl and active-site residues .

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